(1S)-1-(1H-benzimidazol-2-yl)ethanamine chemical structure and properties
(1S)-1-(1H-benzimidazol-2-yl)ethanamine chemical structure and properties
An In-Depth Technical Guide to (1S)-1-(1H-benzimidazol-2-yl)ethanamine for Drug Discovery Professionals
Introduction
(1S)-1-(1H-benzimidazol-2-yl)ethanamine is a chiral molecule featuring the benzimidazole heterocyclic system. The benzimidazole core, a fusion of benzene and imidazole rings, is recognized as a "privileged scaffold" in medicinal chemistry. This is due to its ability to interact with a wide array of biological targets, leading to a diverse range of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties.[1][2][3] The presence of a chiral ethylamine substituent at the 2-position introduces a specific three-dimensional geometry, making (1S)-1-(1H-benzimidazol-2-yl)ethanamine a valuable building block for the stereoselective synthesis of novel therapeutic agents. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and potential applications for researchers in drug development.
Chemical Identity and Structure
The fundamental identity of a compound is established by its structure and internationally recognized identifiers.
Chemical Structure
The molecule consists of a benzimidazole ring system where the C2 carbon is attached to an ethylamine group with a specific stereochemistry at the chiral center.
Caption: Chemical Structure of (1S)-1-(1H-benzimidazol-2-yl)ethanamine.
Key Identifiers
For precise documentation and database retrieval, the following identifiers are critical.
| Identifier | Value | Source |
| IUPAC Name | (1S)-1-(1H-benzimidazol-2-yl)ethanamine | N/A |
| CAS Number | 135875-04-6 | [4] |
| Molecular Formula | C₉H₁₁N₃ | [5] |
| Molecular Weight | 161.20 g/mol | [6] |
| InChI | 1S/C9H11N3/c1-6(10)9-11-7-4-2-3-5-8(7)12-9;/h2-6H,10H2,1H3,(H,11,12)/t6-;/m0./s1 | [7] |
| InChIKey | HFHWHWCRHSKBOZ-RGMNGODLSA-N | [7] |
| Canonical SMILES | CC1=NC2=CC=CC=C2N1 | N/A |
Physicochemical Properties
The physicochemical properties of a compound are fundamental to understanding its behavior in both chemical and biological systems, influencing factors such as solubility, absorption, and distribution.
| Property | Value | Details |
| Appearance | White to off-white solid | Typical for benzimidazole derivatives.[5] |
| XLogP3 | 0.6 | A computed measure of lipophilicity.[6] |
| Hydrogen Bond Donors | 2 | From the amine and imidazole N-H groups. |
| Hydrogen Bond Acceptors | 2 | From the nitrogen atoms in the imidazole ring. |
| Solubility | Soluble in polar organic solvents (e.g., alcohols, DMSO) and water. | The amine and imidazole groups contribute to its polarity and solubility in polar solvents.[5] |
| Basicity | The molecule exhibits basic properties due to the nitrogen atoms in both the ethylamine and benzimidazole moieties. | This allows for the formation of salts, such as the commonly available hydrochloride salt, which often improves solubility and stability.[5][7] |
Synthesis and Characterization
A robust and reproducible synthetic pathway is essential for obtaining high-purity material for research and development.
Synthetic Pathway
A common and efficient method for synthesizing 2-substituted benzimidazoles is the Phillips condensation. This involves the reaction of o-phenylenediamine with a carboxylic acid or its derivative. For the synthesis of the chiral (1S)-1-(1H-benzimidazol-2-yl)ethanamine, the natural amino acid L-alanine serves as a readily available and stereochemically defined starting material. The reaction is typically conducted under acidic conditions with heating.[8]
Caption: General workflow for the synthesis of (1S)-1-(1H-benzimidazol-2-yl)ethanamine.
Example Synthetic Protocol
The following protocol is a representative example based on established methodologies for the synthesis of similar 2-substituted benzimidazoles from amino acids.[8]
Step 1: Reaction Setup
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To a round-bottom flask equipped with a reflux condenser, add o-phenylenediamine (1 equivalent).
-
Add L-alanine (1.2-1.5 equivalents).
-
Add 4N hydrochloric acid as the solvent and catalyst.
Step 2: Condensation Reaction
-
Heat the reaction mixture to reflux (approximately 100-110 °C).
-
Maintain reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Isolation
-
After completion, cool the reaction mixture to room temperature.
-
Slowly neutralize the acidic solution with a base (e.g., concentrated ammonium hydroxide or aqueous NaOH) to a pH of ~9-10 to precipitate the free base product.
-
Extract the aqueous mixture with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Step 4: Purification
-
The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure (1S)-1-(1H-benzimidazol-2-yl)ethanamine.
Characterization
The identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure, including the presence of aromatic and aliphatic protons and carbons, and to verify the diastereotopic protons if applicable.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula.
-
Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as N-H stretches from the amine and imidazole, and C=N bonds of the imidazole ring.
-
Chiral High-Performance Liquid Chromatography (HPLC): Essential for determining the enantiomeric purity (enantiomeric excess) of the final product, confirming the retention of the (S)-configuration.
Biological Activity and Applications in Drug Discovery
While specific biological data for (1S)-1-(1H-benzimidazol-2-yl)ethanamine itself is limited in publicly accessible literature, the benzimidazole scaffold is extensively studied and known for a wide spectrum of pharmacological activities.[3] This compound is primarily valued as a chiral intermediate for the synthesis of more complex and potent drug candidates.
The Benzimidazole Privileged Scaffold
Benzimidazole derivatives have been successfully developed into drugs for various therapeutic areas. Their biological activity stems from their ability to mimic other biologically important heterocycles, like purines, and to participate in hydrogen bonding and π-π stacking interactions with biological targets.
Known activities of benzimidazole-containing molecules include:
-
Antiparasitic: The benzimidazole family includes well-known anthelmintic drugs.
-
Anticancer: Analogous structures have been shown to inhibit cancer cell proliferation through various mechanisms.[1][9]
-
Antimicrobial: Derivatives have shown activity against bacterial and fungal strains.[1][2][8]
-
Enzyme Inhibition: They are known to inhibit various enzymes, including kinases and polymerases.[1][9]
Role as a Chiral Building Block
(1S)-1-(1H-benzimidazol-2-yl)ethanamine serves as a key starting material in medicinal chemistry. The primary amine provides a reactive handle for further functionalization, allowing for the construction of compound libraries through techniques like amide coupling, reductive amination, or sulfonamide formation. The defined stereocenter is crucial for developing stereoselective ligands, which can lead to improved potency and reduced off-target effects compared to racemic mixtures.
Safety and Handling
While a specific safety data sheet for (1S)-1-(1H-benzimidazol-2-yl)ethanamine should always be consulted, general precautions for related benzimidazole and amine compounds should be followed. Related compounds are often classified with the following hazards:
Recommended Handling Procedures:
-
Use in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Avoid contact with skin and eyes.
Conclusion
(1S)-1-(1H-benzimidazol-2-yl)ethanamine is a well-defined chemical entity with significant potential as a chiral building block in drug discovery and development. Its synthesis from readily available materials, combined with the proven therapeutic relevance of the benzimidazole scaffold, makes it an attractive starting point for the design and synthesis of novel, stereochemically pure drug candidates. This guide provides the foundational technical information required for researchers to effectively utilize this compound in their research endeavors.
References
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PubChem. (1S)-1-(5-Phenyl-1H-imidazol-2-yl)ethan-1-amine. [Online] Available at: [Link]
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PubChem. 1-(1H-Benzimidazol-2-yl)ethanol, (S)-. [Online] Available at: [Link]
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PubChem. 1-(1H-Benzimidazol-2-yl)ethanone. [Online] Available at: [Link]
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National Institute of Standards and Technology. 1H-Benzimidazol-2-amine. [Online] Available at: [Link]
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Longchem. (S)-1-(5-PHENYL-1H-IMIDAZOL-2-YL)ETHANAMINE. [Online] Available at: [Link]
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PubChem. 2-(1H-Benzimidazol-2-yl)ethan-1-amine. [Online] Available at: [Link]
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Royal Society of Chemistry. New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. [Online] Available at: [Link]
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Oriental Journal of Chemistry. Facile Synthesis, Characterization and Antimicrobial Activity of 2-Alkanamino Benzimidazole Derivatives. [Online] Available at: [Link]
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SciSpace. Synthesis and Molecular Drug Validations of 1H-Benzo[d]imidazol-2-amine Derivatives. [Online] Available at: [Link]
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ResearchGate. Synthesis and antifungal activity of novel 1-(1H-benzoimidazol-1-yl)propan-2-one oxime-ethers containing the morpholine moiety. [Online] Available at: [Link]
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ResearchGate. (1H-Benzodiazol-2-ylmethyl)diethylamine. [Online] Available at: [Link]
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MDPI. Design, Synthesis and Anticancer Profile of New 4-(1H-benzo[d]imidazol-1-yl)pyrimidin-2-amine-Linked Sulfonamide Derivatives with V600EBRAF Inhibitory Effect. [Online] Available at: [Link]
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National Center for Biotechnology Information. (1H-Benzodiazol-2-ylmethyl)diethylamine. [Online] Available at: [Link]
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